1,4-Benzenedithiol
Overview
Description
1,4-Benzenedithiol, also known as 1,4-dimercaptobenzene, is an organic sulfur compound with the chemical formula C6H6S2. It appears as a white to yellow crystalline solid with a strong sulfur odor. This compound is slightly soluble in water but highly soluble in most organic solvents .
Mechanism of Action
Target of Action
1,4-Benzenedithiol (BDT) is an organic sulfur compound . It primarily targets gold (Au) electrodes and is used in single molecule junctions in electronic devices . The strong Au-S bond formed between the BDT molecule and the Au electrode facilitates high electron transmission through the molecule-electrode interface .
Mode of Action
BDT interacts with its targets (Au electrodes) by forming a bridge between two electrodes . This interaction is facilitated by the strong Au-S bond, which results in high electron transmission through the molecule-electrode interface . The electron transmission characteristics of Au/BDT/Au junctions have been studied extensively, revealing clear conductance steps in both low and high-conductance regimes .
Biochemical Pathways
It’s known that bdt can greatly accelerate the fenton reaction of dyes such as malachite green and rhodamine b . This suggests that BDT may influence redox reactions and related biochemical pathways.
Pharmacokinetics
It’s known that bdt is a white to yellow crystalline solid with a strong sulfur odor . It has low volatility at room temperature and is slightly soluble in water but has higher solubility in
Biochemical Analysis
Biochemical Properties
1,4-Benzenedithiol plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on various surfaces . It interacts with enzymes, proteins, and other biomolecules through its thiol groups, which can form strong covalent bonds with metal ions and other thiol-reactive species. This interaction is crucial in the development of nanomaterials and electronic devices . Additionally, this compound can act as a cross-linker in the synthesis of polymers and other complex molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can accelerate the Fenton reaction, which is involved in the degradation of organic dyes such as malachite green and Rhodamine B . This acceleration is due to the compound’s ability to facilitate the redox cycling of iron ions, thereby enhancing the production of reactive oxygen species (ROS). These ROS can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cellular function can vary depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with metal ions, such as gold, which is utilized in the fabrication of nanomaterials and electronic devices . The compound’s thiol groups can also interact with proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or oxidative environments . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound can cause oxidative stress, leading to cell damage and apoptosis. It is important to determine the appropriate dosage range to avoid potential toxicity and ensure the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions and thiol metabolism . The compound can interact with enzymes such as glutathione reductase and thioredoxin reductase, which play key roles in maintaining cellular redox balance. These interactions can affect metabolic flux and alter the levels of metabolites involved in redox homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s thiol groups can bind to metal ions and other thiol-reactive species, facilitating its transport across cell membranes and its accumulation in specific cellular compartments. This transport and distribution are crucial for the compound’s biochemical and cellular effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules . The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedithiol can be synthesized through the oxidation of benzothiophene disulfide with sodium manganate, followed by treatment with calcium hydroxide, and finally acidification to obtain the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated derivatives
Scientific Research Applications
1,4-Benzenedithiol has several important applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of sulfur-containing compounds
Biology: Utilized in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed as a metal corrosion inhibitor, electrode modifier, and ligand for dyes and photosensitive materials
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedithiol
- 1,3-Benzenedithiol
- 4,4’-Thiobisbenzenethiol
- Biphenyl-4,4’-dithiol
- 2,2’-Ethylenedioxy)diethanethiol .
Uniqueness
1,4-Benzenedithiol is unique due to its symmetrical structure, which allows for the formation of well-ordered self-assembled monolayers. This property makes it particularly useful in nanotechnology and materials science applications .
Properties
IUPAC Name |
benzene-1,4-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQRHZSKIDFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405615 | |
Record name | 1,4-Benzenedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-39-5 | |
Record name | 1,4-Benzenedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzenedithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-benzenedithiol interact with gold surfaces?
A1: this compound chemisorbs onto gold surfaces by forming strong gold-sulfur bonds. This interaction can occur through one or both sulfur atoms, leading to the formation of monothiolate or dithiolate species, respectively. [] The orientation of 1,4-BDT on the gold surface depends on factors like surface coverage and solvent. []
Q2: Can this compound form self-assembled structures on gold surfaces?
A2: Yes, research shows that 1,4-BDT can self-assemble into oligomeric chains on Au(111) surfaces. [] Initially, η1-thiolate species form, but at room temperature, dithiolates dominate, with the benzene ring nearly parallel to the surface. [] STM imaging reveals zigzag structures, attributed to sulfur hybridization, and hexagonal structures formed by gold adatom-linked 1,4-BDT trimers. []
Q3: How does the presence of gold nanoparticles affect the Raman scattering of this compound?
A3: The Raman scattering of this compound is significantly enhanced in the presence of gold nanoparticles. [, , ] This enhancement is attributed to a combination of electromagnetic and chemical effects. [, , ] Electromagnetic enhancement arises from the localized surface plasmon resonance of the gold nanoparticles, while chemical enhancement is linked to charge transfer between the molecule and the metal surface. [, , ]
Q4: How does the interaction between this compound and gold affect its vibrational properties?
A4: Upon chemisorption to gold surfaces, the vibrational energy and intensity of 1,4-BDT's Raman spectra show distinct changes compared to its bulk form. [] The molecule-metal charge transfer weakens intramolecular bonds, resulting in a red shift of the breathing and C=C stretching modes. [] This effect is more pronounced with multiple molecule-metal interfaces. [] Additionally, new b2 signals, absent in bulk spectra, arise due to chemical enhancement via photoinduced charge transfer. []
Q5: Can this compound act as a bridge in single-molecule junctions?
A5: Yes, 1,4-BDT can bridge two gold electrodes to form single-molecule junctions. [, , ] This property has made it a model system for studying electron transport at the single-molecule level. [, , ] The conductance of these junctions is sensitive to the molecule's configuration and its interaction with the electrodes. [, , ]
Q6: How is this compound used in the fabrication of hybrid solar cells?
A6: this compound can be employed as a ligand in hybrid solar cells incorporating poly(3-hexylthiophene) (P3HT) and lead sulfide (PbS) quantum dots (QDs). [] Replacing longer-chain ligands with 1,4-BDT through post-deposition ligand exchange significantly enhances the solar cell performance. [] This improvement is attributed to a reduced barrier for electron transfer and optimized phase separation between the P3HT and PbS QDs. []
Q7: What is the role of this compound in the synthesis of poly(benzothiazole)s?
A7: this compound is a key monomer in the synthesis of poly(benzothiazole)s. [, ] It can undergo polycondensation reactions with various dicarboxylic acids in the presence of a condensing agent like phosphorus pentoxide/methanesulfonic acid. [, ] The resulting polymers exhibit high molecular weights and excellent thermal stability, making them attractive for high-performance applications. [, ]
Q8: Can this compound be used to prepare polymers with anthracene units in the main chain?
A8: Yes, 1,4-BDT can polymerize with 9,10-diethynylanthracene to yield conjugated polymers containing anthracene units within the polymer backbone. [, ] The polymerization can be initiated through methods like UV irradiation or using initiators like AIBN or BPO. [, ] The polymer's cis/trans ratio is influenced by the initiation method and reaction conditions. [, ]
Q9: How has computational chemistry been employed to study this compound?
A9: Computational methods like Density Functional Theory (DFT) are instrumental in investigating various aspects of 1,4-BDT. [, , ] These include optimizing its geometry, calculating its Raman scattering spectra, understanding its adsorption on metal surfaces, and simulating its behavior in single-molecule junctions. [, , ]
Q10: How does the structure of this compound influence its conductivity in single-molecule junctions?
A10: The conductivity of 1,4-BDT in single-molecule junctions is strongly dependent on its conformation and interaction with the electrodes. [, , ] Factors like the tilt angle of the benzene ring relative to the electrode surface, the distance between the sulfur atoms and the gold atoms, and the electronic coupling between the molecule and the electrodes all play a role in determining the conductance. [, , ]
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